molecular formula C10H12ClNO2 B13094952 Ethyl 4-chloro-2-(methylamino)benzoate

Ethyl 4-chloro-2-(methylamino)benzoate

Cat. No.: B13094952
M. Wt: 213.66 g/mol
InChI Key: ACSRRMFTCCIPGN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(methylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and a methylamino group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-chloro-2-(methylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(methylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Ethyl 4-chloro-2-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-aminobenzoate: Similar structure but lacks the methyl group on the amino moiety.

    Ethyl 4-chloro-3-(methylamino)benzoate: Similar structure but with the methylamino group at the 3-position.

    Ethyl 4-chloro-2-(ethylamino)benzoate: Similar structure but with an ethyl group instead of a methyl group on the amino moiety.

Uniqueness

Ethyl 4-chloro-2-(methylamino)benzoate is unique due to the specific positioning of the chloro and methylamino groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-chloro-2-(methylamino)benzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-4-7(11)6-9(8)12-2/h4-6,12H,3H2,1-2H3

InChI Key

ACSRRMFTCCIPGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)NC

Origin of Product

United States

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